(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
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Overview
Description
Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They possess various biological activities such as antimicrobial, antiviral, and anticancer properties . The presence of the nitrile group (-CN) and the ketone group (C=O) in the compound could also contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The compound contains a benzimidazole core, which is a fused aromatic ring system consisting of a benzene ring and an imidazole ring . The presence of the nitrile and ketone groups could influence the compound’s electronic structure and reactivity.Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the nitrile and ketone groups. Nitriles can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition. Ketones can undergo reactions such as nucleophilic addition and condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (nitrile and ketone in this case) would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Spiroxindole Derivatives Synthesis
A study by Poomathi et al. (2015) detailed the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were synthesized using benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] and related carbonitriles, highlighting the versatility of benzo[d]imidazole derivatives in constructing complex and biologically relevant molecular architectures (Poomathi et al., 2015).
Thieno[2,3-b]-Thiophene Derivatives
Mabkhot et al. (2010) reported the synthesis of new Thieno[2,3-b]-thiophene derivatives incorporating the benzo[d]imidazole unit. This work showcases the compound's contribution to creating heterocyclic structures with potential for varied applications, including materials science and pharmaceuticals (Mabkhot et al., 2010).
Anticancer Activity
Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, starting from a related benzo[d]imidazole derivative. This study underscores the potential of benzo[d]imidazole-based compounds in medicinal chemistry, particularly in designing new anticancer drugs (Rashid et al., 2012).
N-Heterocyclic Carbenes in Organic Synthesis
Grasa et al. (2002) explored the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), as catalysts in transesterification and acylation reactions. This research highlights the role of benzo[d]imidazole derivatives in facilitating organic synthesis processes, providing efficient pathways to esterification and related reactions (Grasa et al., 2002).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles on mild steel in sulphuric acid. This study demonstrates the compound's utility in industrial applications, offering insights into its effectiveness in protecting metal surfaces from corrosion (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGKUJJKYOCOFV-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile |
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